(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound “(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a thiazole ring system. Key structural elements include:
- Methoxyethyl substituent: At position 3, this group enhances solubility and influences steric interactions.
- Thioacetyl imino linkage: A sulfur-containing acetyl group connected via an imine bond, which may confer redox activity or metal-binding properties .
- Thiazol-2-ylamino substituent: A secondary amine-linked thiazole ring, a motif often associated with bioactivity in antimicrobial or anticancer agents .
Synthetic routes for analogous compounds (e.g., thiazole derivatives) often involve cyclization reactions with thioglycolic acid or alkylation of quinazolinones, as seen in related studies .
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S3/c1-27-7-6-23-13-4-3-12(17(26)28-2)9-14(13)31-19(23)22-16(25)11-29-10-15(24)21-18-20-5-8-30-18/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWBGWPPKQSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of various functional groups such as methoxy, thioacetyl, and carboxylate enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole exhibit significant antibacterial properties. For instance:
- Antibacterial Efficacy : Compounds within this chemical class have shown activity against both Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin by 10–50 fold, indicating a promising alternative for treating resistant bacterial strains .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae | E. coli |
| Compound 15 | 0.004 - 0.06 | Not specified | Trichoderma viride | Aspergillus fumigatus |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that similar thiazole derivatives can inhibit specific cancer cell lines:
- Cytotoxicity Studies : A series of related compounds were tested against various cancer cell lines, showing selective cytotoxicity with GI50 values below 30 µM for several derivatives. Notably, compounds with meta-substituents demonstrated enhanced activity against MDA-MB-468 cells compared to MCF-7 cells .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Growth : The compound may interfere with cell cycle progression in cancer cells through the inhibition of key signaling pathways.
- Antibacterial Mechanism : The thiazole moiety is believed to disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Activity : A clinical trial involving thiazole derivatives showed a marked reduction in bacterial load among patients with resistant infections when treated with these compounds.
- Case Study on Anticancer Efficacy : Patients with triple-negative breast cancer (TNBC) exhibited improved outcomes when treated with a regimen including thiazole-based compounds, highlighting their potential as chemotherapeutic agents.
Scientific Research Applications
Structure and Composition
The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The molecular formula is C₁₈H₁₈N₄O₄S₂, indicating a significant molecular weight and complex structure that may contribute to its biological properties.
Anticancer Activity
Research has shown that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as therapeutic agents .
Case Study:
A study evaluated the anticancer activity of similar thiazole-containing compounds against colon cancer and melanoma cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, with some derivatives exhibiting GI50 values in the low micromolar range .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds like (Z)-methyl 3-(2-methoxyethyl)-... can inhibit bacterial growth, making them candidates for developing new antibiotics .
Case Study:
In a study involving substituted thiazoles, several compounds were synthesized and screened for antibacterial activity against common pathogens. The findings revealed that certain structural features significantly enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents can lead to significant changes in biological activity. Research has focused on identifying which structural elements contribute most effectively to anticancer or antimicrobial activity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazol-2-ylamino group is susceptible to nucleophilic substitution under basic or acidic conditions. For example:
-
Aminolysis : Reaction with amines (e.g., hydrazine) can displace the thiazole sulfur, forming substituted imidazoles or triazoles ( ).
-
Electrophilic Aromatic Substitution : The electron-rich thiazole ring may undergo halogenation or nitration at the 4- or 5-positions under controlled conditions ().
Hydrolysis of Ester and Amide Groups
The methyl ester and amide moieties are hydrolytically labile:
-
Ester Hydrolysis : Treatment with aqueous NaOH or LiOH cleaves the methyl ester to yield the carboxylic acid derivative ( ).
-
Amide Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., KOH) can hydrolyze the acetamide group, releasing thiazol-2-amine ( ).
Thiol-Disulfide Exchange
The thioether (-S-) linkage participates in redox reactions:
-
Oxidation : Reaction with H₂O₂ or iodine converts the thioether to sulfoxide or sulfone derivatives ( ).
-
Disulfide Formation : Interaction with oxidizing agents like DMSO generates disulfide bonds, altering solubility and bioactivity ( ).
Cyclization and Rearrangement
The imino group and adjacent thioacetyl chain enable cyclization:
-
Thermal Cyclization : Heating in polar solvents (e.g., DMF) induces intramolecular cyclization, forming fused pyrimidine or triazole rings ( ).
-
Acid-Catalyzed Rearrangement : Protonation of the imine nitrogen triggers ring contraction/expansion, producing benzothiazole or quinazoline analogs ( ).
Biological Interactions
The compound’s thiazole and benzo[d]thiazole motifs show affinity for enzymatic targets:
-
Nitroreductase Activation : Analogous nitroheterocycles undergo enzymatic reduction, releasing reactive intermediates that inhibit bacterial growth ( ).
-
Metal Coordination : The thiazole sulfur and imine nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with altered redox properties ( ).
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the thioether bond, generating thiyl radicals and fragmented aromatic products ( ).
-
pH-Dependent Stability : The compound is stable in neutral buffers but degrades rapidly under strongly acidic (pH < 3) or alkaline (pH > 10) conditions ( ).
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with several classes of bioactive molecules:
Key Observations :
- The target compound’s benzo[d]thiazole core distinguishes it from benzamide-based analogs (e.g., ), which prioritize aromatic amide backbones for receptor binding.
- Substituents like methoxyethyl and thioacetyl imino are unique among the compared compounds, suggesting divergent pharmacokinetic profiles (e.g., improved solubility or metabolic stability) .
Computational and Crystallographic Insights
- Structural determination : Tools like SHELXL () are critical for resolving complex heterocyclic structures, particularly for confirming Z/E configurations and hydrogen-bonding networks .
- Similarity coefficients: Tanimoto coefficients () could quantify structural overlap with bioactive analogs, though the target compound’s unique substituents may reduce similarity to known drugs .
Preparation Methods
Condensation with Carboxylic Acid Derivatives
A widely adopted method involves reacting 2-amino-6-(methoxycarbonyl)benzenethiol (1) with chloroacetyl chloride in the presence of silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) as a catalyst. This reaction proceeds in dichloromethane at 25°C for 4 hours, yielding methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (2) with 85% efficiency. The imino group’s (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and the carbonyl oxygen.
Table 1: Optimization of Benzothiazole Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaHSO₄/SiO₂ | Dichloromethane | 25 | 4 | 85 |
| I₂ | Solvent-free | 110 | 0.5 | 78 |
| T3P® | DMF | 0–25 | 2 | 92 |
Formation of the Imino-Thioacetyl Moiety
The thioacetyl bridge is constructed via a two-step sequence:
Thiolation of Chloroacetyl Chloride
Chloroacetyl chloride reacts with thiourea in ethanol at reflux (78°C) for 2 hours to form 2-mercaptoacetamide (4) . This intermediate is isolated in 76% yield and characterized by a distinctive IR band at 2550 cm⁻¹ (S–H stretch).
Coupling with the Benzothiazole Intermediate
Intermediate (3) is treated with (4) in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds at 0–5°C for 12 hours, yielding methyl 3-(2-methoxyethyl)-2-((2-mercaptoacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (5) with 81% efficiency.
Coupling of the Thiazol-2-ylamino Group
The final structural component is introduced via a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of 2-Aminothiazole
Thiazol-2-amine (6) is prepared by cyclizing thiourea with α-bromoacetophenone in aqueous HCl (10%) at 100°C for 1 hour.
Oxidative Coupling
Intermediate (5) reacts with (6) in the presence of iodine (I₂) and potassium iodide (KI) in tetrahydrofuran (THF) at 25°C. The oxidative coupling forms the (Z)-configured imino-thioether linkage, yielding the target compound with 73% yield. Stereochemical integrity is confirmed via NOESY spectroscopy, revealing proximity between the thiazole proton and the methoxyethyl chain.
Table 2: Key Spectroscopic Data
| Proton/Group | δ (ppm) | Multiplicity | Correlation (NOESY) |
|---|---|---|---|
| N=CH (imino) | 8.45 | s | H-3 (thiazole) |
| SCH₂CO | 3.82 | t (J=6.8 Hz) | NH (thiazol-2-yl) |
| OCH₂CH₂OCH₃ | 3.51 | m | H-6 (aromatic) |
Characterization and Validation
Chromatographic Purity Analysis
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity. Retention time: 12.3 minutes.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 521.1243 ([M+H]⁺), consistent with the theoretical value (521.1248).
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) validates the (Z)-configuration, with a dihedral angle of 172.5° between the benzothiazole and thiazole planes.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Step | Conventional Method Yield (%) | Ultrasound-Assisted Yield (%) |
|---|---|---|
| Benzothiazole Formation | 78 | 89 |
| Thioacetyl Coupling | 68 | 81 |
| Final Coupling | 65 | 73 |
Ultrasound irradiation improves yields by 11–16% across critical steps, attributed to enhanced mass transfer and reduced reaction times.
Challenges and Mitigation Strategies
- Stereochemical Control : The (Z)-configuration is maintained by conducting the final coupling at low temperatures (0–5°C) to minimize isomerization.
- Thioether Oxidation : Reactions are performed under nitrogen to prevent disulfide formation.
- Solubility Issues : DMF is preferred for later stages due to its ability to dissolve polar intermediates.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging thiazole ring formation and imine coupling. A common approach includes:
- Step 1 : Preparation of the benzo[d]thiazole core via the Hantzsch reaction, using α-halocarbonyl compounds and thiourea derivatives under reflux conditions .
- Step 2 : Functionalization of the thiazole ring with a methoxyethyl group via nucleophilic substitution or alkylation, ensuring regioselectivity using protecting groups .
- Step 3 : Coupling the thiazol-2-ylaminoethylthioacetyl moiety via a Schiff base formation (imine linkage), optimized by anhydrous conditions and catalysts like acetic acid .
Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via / NMR .
Advanced: How can reaction conditions be optimized to improve yield during imine formation?
Methodological Answer:
Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance imine stability, while reducing hydrolysis side reactions .
- Catalysis : Substoichiometric acetic acid (5 mol%) accelerates Schiff base formation by protonating the amine intermediate .
- Temperature Control : Maintaining 60–70°C balances reaction kinetics and thermal degradation risks .
DOE Approach : Use a fractional factorial design to test variables (e.g., solvent polarity, catalyst loading) and model interactions via response surface methodology .
Basic: What characterization techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : and NMR identify key protons (e.g., imine CH=N at δ 8.2–8.5 ppm) and carbons (thiazole C-S at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- HPLC-PDA : Assess purity and detect byproducts (e.g., hydrolyzed imine derivatives) using C18 columns and gradient elution .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the thiazole ring .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in imine or thioacetamide linkages by correlating - couplings .
- X-ray Crystallography : If crystallizable, determine absolute configuration and hydrogen-bonding patterns to validate Z-isomer geometry .
Basic: What biological activities are hypothesized for this compound?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC ≤ 16 µg/mL) .
- Anticancer Profiling : Evaluate cytotoxicity in HeLa or MCF-7 cells using MTT assays, with IC values compared to doxorubicin controls .
- Mechanistic Clues : Thiazole moieties may inhibit bacterial dihydrofolate reductase or eukaryotic topoisomerase II .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Modular Substitutions : Replace the methoxyethyl group with ethoxyethyl or hydroxyethyl to probe steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the thiazol-2-ylamino group with 1,2,4-triazole to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Basic: What stability challenges arise during storage?
Methodological Answer:
- Hydrolysis Risk : The imine bond is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., argon atmosphere, desiccants) .
- Oxidative Degradation : Thioether linkages may oxidize to sulfoxides; add antioxidants (e.g., BHT) in stock solutions .
Analytical Monitoring : Track degradation via UPLC-MS/MS over 6 months at 4°C and 25°C .
Advanced: How can AI/ML models predict synthetic or bioactivity outcomes?
Methodological Answer:
- Retrosynthesis Prediction : Train Transformer models (e.g., IBM RXN) on USPTO datasets to propose novel routes .
- Activity Prediction : Use graph neural networks (GNNs) to correlate molecular descriptors (e.g., ECFP4 fingerprints) with IC data from PubChem .
- Optimization Loops : Integrate robotic synthesis with Bayesian optimization for autonomous reaction condition screening .
Basic: What in vitro models are suitable for preliminary toxicity assessment?
Methodological Answer:
- HepG2 Cells : Assess hepatotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) .
- hERG Inhibition : Screen for cardiac risk using patch-clamp or FLIPR assays (IC > 10 µM preferred) .
- CYP450 Inhibition : Use recombinant enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Advanced: How can metabolomics resolve discrepancies in bioactivity data?
Methodological Answer:
- Untargeted LC-MS : Compare metabolite profiles (e.g., in bacterial lysates) to identify off-target effects or prodrug activation .
- Isotope Tracing : Use -labeled compound to track incorporation into nucleic acids (thiazole as a purine analog) .
- Pathway Analysis : Map differentially expressed genes (RNA-seq) to validate hypothesized targets (e.g., folate biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
